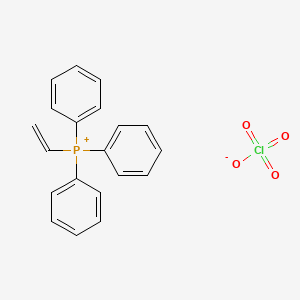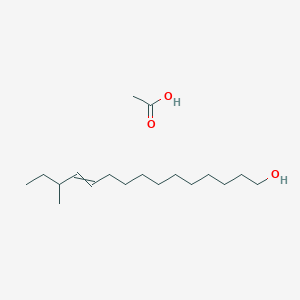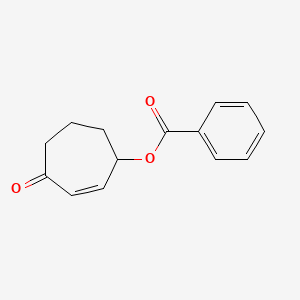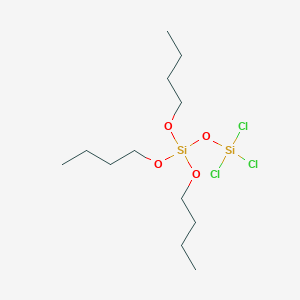
Tributyl trichlorosilyl orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl trichlorosilyl orthosilicate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of both trichlorosilyl and orthosilicate groups, making it a unique and versatile compound in various chemical applications. This compound is known for its high reactivity and is used in a variety of industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
(C4H9O)4Si+HSiCl3→(C4H9)3SiOSiCl3+C4H9OH
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major products are silanols and orthosilicic acid.
Condensation Reactions: The major products are siloxane polymers.
Applications De Recherche Scientifique
Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Chloride: Similar in structure but contains tin instead of silicon.
Trichlorosilane: Contains the trichlorosilyl group but lacks the orthosilicate component.
Tetraethyl Orthosilicate: Contains the orthosilicate group but lacks the trichlorosilyl component.
Uniqueness
Tributyl trichlorosilyl orthosilicate is unique due to the presence of both trichlorosilyl and orthosilicate groups, which impart distinct reactivity and versatility. This dual functionality makes it valuable in applications where both silicon and orthosilicate chemistry are required.
Propriétés
Numéro CAS |
112142-47-9 |
|---|---|
Formule moléculaire |
C12H27Cl3O4Si2 |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
tributyl trichlorosilyl silicate |
InChI |
InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3 |
Clé InChI |
KPXASRZTHPQSHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


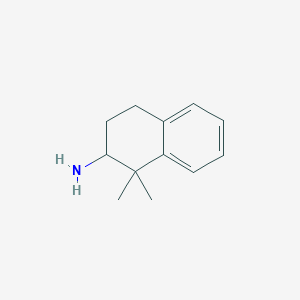
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
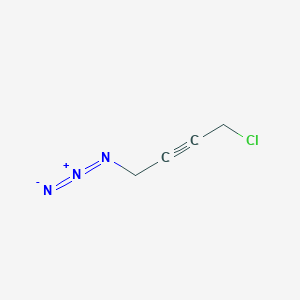
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
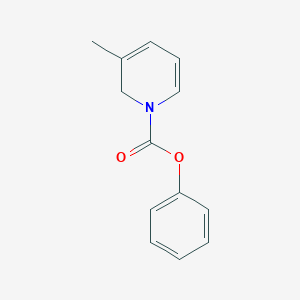
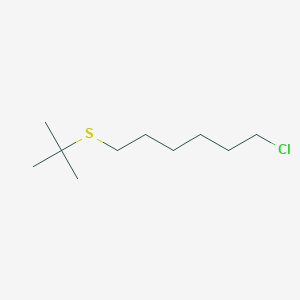
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
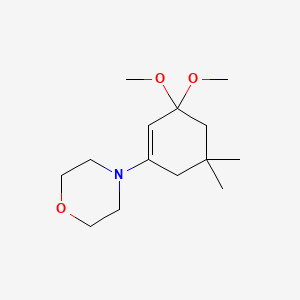
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
